Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Description
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based compound featuring:
- Diethyl ester groups at positions 2 and 4 of the pyrrole ring.
- A 4-chlorophenyl substituent at position 5.
- A hydroxyl group at position 3.
- A methyl group at the 1-position of the heterocyclic ring.
The 4-chlorophenyl group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGXGYSVIDWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, with CAS number 56163-70-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula: C17H18ClN2O5
- Molecular Weight: 351.781 g/mol
- IUPAC Name: Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
- SMILES Notation: CCOC(=O)c1c(O)c(C(=O)OCC)n(C)c1c2ccc(Cl)cc2
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The compound is synthesized through a multi-step reaction that includes the introduction of the chlorophenyl group and subsequent esterification processes.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its antiproliferative effects on various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated significant cytotoxic effects against human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM . This indicates a moderate level of potency compared to established chemotherapeutics like Cisplatin (IC50 = 0.38) .
- Mechanisms of Action: The observed cytotoxicity correlates with the compound's ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours of exposure .
Selectivity Indices
The selectivity index (SI) for this compound was reported as 3.83 , indicating a relatively favorable therapeutic window when compared to other tested compounds . This suggests that it may preferentially affect cancer cells over normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives, including this compound:
| Study | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Study A | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Study B | HaCaT (Keratinocytes) | 9.64 ± 0.58 | >1 |
| Study C | Various Tumor Lines | Varies | Varies |
Summary of Findings
- Antiproliferative Activity: The compound exhibited dose-dependent antiproliferative effects across multiple cell lines.
- Apoptosis Induction: A significant increase in apoptotic cell populations was noted after treatment.
- Cell Cycle Arrest: The compound effectively induced S-phase arrest in treated cells.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₈ClNO₅ | 351.78 | Not reported | 5-(4-ClPh), 3-OH, 1-Me |
| 1263212-40-3 (4-Fluorophenyl) | C₁₇H₁₈FNO₅ | 335.33 | Not reported | 5-(4-FPh), 3-OH, 1-Me |
| 3651-13-6 (5-Me, 3-Ph) | C₁₇H₁₉NO₄ | 301.34 | Not reported | 5-Me, 3-Ph, 1-H |
| 5408-12-8 (5-ClCH₂) | C₁₂H₁₆ClNO₄ | 273.71 | Not reported | 5-ClCH₂, 3-Me, 1-Me |
Preparation Methods
Pyrrole-2,4-dicarboxylate Core Formation
The pyrrole-2,4-dicarboxylate scaffold is commonly synthesized via cyclization reactions involving enamine or pyrrole-2,3-dione intermediates. A typical approach involves:
- Reaction of enamines with oxalyl chloride to form pyrrole-2,3-diones, which serve as precursors for further functionalization.
- Controlled ring expansion or ring-opening reactions to adjust substitution patterns on the pyrrole ring.
This method is supported by protocols where oxalyl chloride is added dropwise to enamines in dry solvents such as chloroform or diethyl ether, followed by reflux or stirring at room temperature to yield pyrrole-2,3-dione derivatives as crystalline solids.
Hydroxylation at the 3-Position
Hydroxylation typically occurs via selective oxidation or nucleophilic substitution on the pyrrole ring. The 3-hydroxy group can be introduced by:
- Controlled oxidation of the pyrrole ring using mild oxidants.
- Ring-opening of cyclopropane intermediates under acidic conditions to yield hydroxy-substituted pyrroles.
For instance, cyclopropane ring-opening with concentrated sulfuric acid followed by extraction and recrystallization yields hydroxy-functionalized pyrroles.
N-Methylation
The methylation of the nitrogen atom at the 1-position is generally achieved by:
- Alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Ensuring selective N-methylation without affecting other functional groups by controlling reaction conditions and stoichiometry.
This step is crucial for obtaining the 1-methyl substitution pattern characteristic of the target compound.
Esterification to Form Diethyl Esters
The diethyl ester groups at positions 2 and 4 are introduced by:
- Esterification of corresponding carboxylic acid precursors with ethanol in the presence of acid catalysts.
- Alternatively, using ethyl chloroformate or other ethylating agents to convert acid functionalities into ethyl esters.
This step ensures the final compound has the diethyl ester substitution pattern required for its biological activity.
Representative Experimental Procedure
A typical preparation sequence based on literature synthesis of related pyrrole derivatives is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of pyrrole-2,3-dione intermediate | Oxalyl chloride added dropwise to enamine in dry CHCl3 or Et2O, reflux or RT stirring for 1-2 h | Pyrrole-2,3-dione crystalline solid |
| 2. Arylation with 4-chlorophenyl group | Copper- or rhodium-catalyzed 1,4-addition of 4-chlorophenyl cuprate or boronic ester | Stereoselective arylated intermediate |
| 3. Ring-opening / Hydroxylation | Treatment with concentrated H2SO4 at RT for 2 h, followed by extraction | 3-Hydroxy substituted pyrrole derivative |
| 4. N-Methylation | Reaction with methyl iodide under basic conditions | 1-Methylpyrrole derivative |
| 5. Esterification | Treatment with ethanol and acid catalyst or ethyl chloroformate | Diethyl ester formation at 2,4-positions |
Analytical and Purification Techniques
- Crystallization : Used after each key step to isolate pure intermediates.
- Column Chromatography : Flash chromatography with solvents like dichloromethane and hexanes for purification.
- Spectroscopic Characterization : IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
- HPLC : Used for purity assessment and to monitor reaction progress.
Research Findings and Optimization
- Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
- Use of dry solvents and inert atmosphere prevents side reactions.
- Metal-catalyzed arylation provides high regio- and stereoselectivity, essential for biological activity.
- Acid-mediated ring-opening is effective for introducing hydroxyl groups without degrading sensitive ester functionalities.
- Final compounds exhibit high purity (>95%) as confirmed by HPLC and melting point analysis.
Summary Table of Preparation Methods
Q & A
Q. Key Considerations :
- Reaction temperature (e.g., reflux in ethanol for 4–48 hours) and stoichiometry of reagents significantly impact yields .
- Purification via column chromatography (ethyl acetate/hexane, 1:4) is standard to isolate the product .
How is the compound purified post-synthesis, and what analytical methods validate its purity?
Basic Question
Purification :
Q. Analytical Validation :
- HPLC/MS : Confirms molecular weight (C₁₇H₁₈ClNO₅, MW 351.78) and purity (≥98%) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.4 ppm) .
What spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Advanced Question
Spectroscopy :
Q. Crystallography :
Q. Troubleshooting :
- Byproduct analysis : LC-MS identifies side products (e.g., over-esterified derivatives) for pathway adjustment .
- In situ monitoring : FT-IR tracks carbonyl group formation to optimize reaction termination .
What role do hydrogen-bonding interactions play in the compound’s crystal packing?
Advanced Question
The compound forms a 3D network via:
Q. Implications :
- Influences solubility and melting point.
- Guides co-crystal design for enhanced bioavailability in pharmaceutical studies .
How do substituent modifications (e.g., 4-chlorophenyl vs. 4-fluorophenyl) affect biological activity?
Advanced Question
Comparative Studies :
Q. Methodology :
- Docking simulations : Predict binding affinity changes using software like AutoDock .
- SAR analysis : Correlates substituent electronegativity with bioactivity trends .
What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Question
Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
